molecular formula C10H9NO4 B14808619 3-Cyclopropoxy-2-formylisonicotinic acid

3-Cyclopropoxy-2-formylisonicotinic acid

Cat. No.: B14808619
M. Wt: 207.18 g/mol
InChI Key: YUMWUMCIYQUFAP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-formylisonicotinic acid is a substituted isonicotinic acid derivative characterized by a cyclopropoxy group at position 3 and a formyl group at position 2.

The cyclopropoxy moiety may enhance metabolic stability compared to bulkier alkoxy groups, while the formyl group could serve as a reactive site for further chemical modifications.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-cyclopropyloxy-2-formylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-5-8-9(15-6-1-2-6)7(10(13)14)3-4-11-8/h3-6H,1-2H2,(H,13,14)

InChI Key

YUMWUMCIYQUFAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-formylisonicotinic acid typically involves the introduction of the cyclopropoxy group and the formyl group onto the isonicotinic acid backbone. One common method involves the reaction of isonicotinic acid with cyclopropyl alcohol in the presence of a suitable catalyst to form the cyclopropoxy derivative. This is followed by formylation using reagents such as formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-2-formylisonicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-formylisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-formylisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The cyclopropoxy group may enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Cyclopropoxy-Containing Compounds

  • Cyclophosphamide : A nitrogen mustard alkylating agent with a cyclopropane ring. Unlike 3-cyclopropoxy-2-formylisonicotinic acid, cyclophosphamide’s bioactivity relies on hepatic activation to produce cytotoxic metabolites. Its research output is extensive, with over 1,685 PubMed entries (as of 2018) .
  • MCC-465: A doxorubicin analog encapsulated in a liposomal carrier.

Formylated Isonicotinic Acid Derivatives

  • Isonicotinic Acid Hydrazide (INH) : A first-line antitubercular agent. The absence of a formyl group in INH reduces its reactivity compared to 3-cyclopropoxy-2-formylisonicotinic acid, but both share a pyridine core that influences target binding.

Functional Analogues

Liposomal Formulations

  • Liposomal Doxorubicin (e.g., Myocet) : With 1,503 PubMed entries, this formulation exemplifies how structural modifications (e.g., liposomal encapsulation) enhance therapeutic indices. While 3-cyclopropoxy-2-formylisonicotinic acid lacks a delivery system, its formyl group could theoretically enable conjugation to carriers like liposomes .

Key Comparative Data

Parameter 3-Cyclopropoxy-2-formylisonicotinic Acid Cyclophosphamide Isonicotinic Acid Hydrazide (INH)
Core Structure Substituted isonicotinic acid Oxazaphosphorine Pyridine-4-carboxylic hydrazide
Key Functional Groups Cyclopropoxy, formyl Cyclophosphamide ring Hydrazide
Primary Applications Undefined (research-stage) Anticancer Antitubercular
PubMed Entries (2018) Not reported 1,685 >10,000
Metabolic Stability Hypothesized high Low (requires activation) Moderate

Research Findings and Limitations

  • Synthesis and Reactivity: The formyl group in 3-cyclopropoxy-2-formylisonicotinic acid may allow Schiff base formation, a feature exploited in prodrug strategies.
  • However, in vitro or in vivo data are absent.
  • Research Gaps: Limited PubMed entries for niche cyclopropoxy derivatives (e.g., MCC-465: 8 entries) contrast sharply with established drugs like INH, underscoring the need for targeted studies .

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